molecular formula C9H10N4S B2428565 1-(1H-indazol-4-yl)-3-methylthiourea CAS No. 685108-63-8

1-(1H-indazol-4-yl)-3-methylthiourea

Cat. No.: B2428565
CAS No.: 685108-63-8
M. Wt: 206.27
InChI Key: ROLBCJOSTPZNOK-UHFFFAOYSA-N
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Description

N-(1H-indazol-4-yl)-N’-methylthiourea is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-4-yl)-N’-methylthiourea typically involves the reaction of 1H-indazole-4-amine with methyl isothiocyanate. The reaction is usually carried out in a solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for N-(1H-indazol-4-yl)-N’-methylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-4-yl)-N’-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-(1H-indazol-4-yl)-N’-methylthiourea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1H-indazol-4-yl)-N’-methylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indazol-4-yl)-N’-phenylthiourea
  • N-(1H-indazol-4-yl)-N’-ethylthiourea
  • N-(1H-indazol-4-yl)-N’-propylthiourea

Uniqueness

N-(1H-indazol-4-yl)-N’-methylthiourea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methyl group may confer different steric and electronic properties, affecting how the compound interacts with its targets.

Properties

IUPAC Name

1-(1H-indazol-4-yl)-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-10-9(14)12-7-3-2-4-8-6(7)5-11-13-8/h2-5H,1H3,(H,11,13)(H2,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLBCJOSTPZNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC=CC2=C1C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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